molecular formula C12H15Cl B1178271 α-Methylbenzyl-cyclohexylphenol CAS No. 132935-37-6

α-Methylbenzyl-cyclohexylphenol

Cat. No.: B1178271
CAS No.: 132935-37-6
Attention: For research use only. Not for human or veterinary use.
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Description

α-Methylbenzyl-cyclohexylphenol is a synthetic phenolic compound characterized by a cyclohexyl group attached to a phenol ring substituted with a methylbenzyl moiety. The compound’s phenol group confers acidity (pKa ~10) and reactivity, while the cyclohexyl and methylbenzyl substituents influence lipophilicity and steric interactions.

Properties

CAS No.

132935-37-6

Molecular Formula

C12H15Cl

Synonyms

α-Methylbenzyl-cyclohexylphenol

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

(a) Cyclohexylphenylmethanol
  • Structure : Features a hydroxyl group on a methylene bridge connecting phenyl and cyclohexyl groups (C₁₃H₁₈O, MW: 190.28 g/mol) .
  • Key Differences: Lacks the phenol group and methylbenzyl substitution, reducing acidity and altering reactivity.
  • Applications : Used as a chiral intermediate in asymmetric synthesis due to its stereogenic center .
(b) 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol (CP 47,497)
  • Structure: A cyclohexylphenol derivative with a 5-alkyl chain substitution (C₂₁H₃₂O₂, MW: 316.48 g/mol) .
  • Key Differences: The hydroxycyclohexyl group and alkyl chain enhance cannabinoid receptor binding, unlike α-Methylbenzyl-cyclohexylphenol, which lacks these substituents.
  • Applications: Known as a synthetic cannabinoid receptor agonist .
(c) α-Cyclohexyl-α-phenylglycolic Acid
  • Structure : Combines cyclohexyl, phenyl, and glycolic acid groups (C₁₄H₁₈O₃, MW: 234.29 g/mol) .
  • Key Differences: The carboxylic acid group increases polarity and enables salt formation, contrasting with the phenol group in the target compound.
  • Applications : Used in antispasmodic agents (e.g., Oxyphenacyclin) .

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Pharmacological Activity
This compound* C₂₀H₂₄O 280.41 Phenol, cyclohexyl, methylbenzyl Hypothesized cannabinoid modulation
Cyclohexylphenylmethanol C₁₃H₁₈O 190.28 Alcohol, cyclohexyl, phenyl Chiral synthesis intermediate
CP 47,497 C₂₁H₃₂O₂ 316.48 Phenol, hydroxycyclohexyl, alkyl Cannabinoid receptor agonist
α-Cyclohexyl-α-phenylglycolic Acid C₁₄H₁₈O₃ 234.29 Carboxylic acid, cyclohexyl Antispasmodic agent

Key Research Findings

  • Synthetic Utility: Cyclohexylphenylmethanol’s hydroxyl group enables stereoselective reductions in drug synthesis, whereas this compound’s phenol group may favor electrophilic substitution reactions .
  • Polarity and Solubility: α-Cyclohexyl-α-phenylglycolic acid’s carboxylic acid group renders it water-soluble (logP = 2.1), contrasting with the more lipophilic this compound (estimated logP = 4.3) .

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